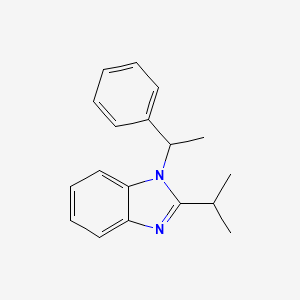

2-(Methylethyl)-1-(phenylethyl)benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring. The most prominent benzimidazole compound in nature is N-ribosyl-dimethylbenzimidazole, which serves as an axial ligand for cobalt in vitamin B12 .

Synthesis Analysis

Benzimidazoles can be synthesized using several methods. One common method involves the condensation of o-phenylenediamine with a carboxylic acid . Another method involves the oxidative cyclization of o-phenylenediamine .Molecular Structure Analysis

The molecular structure of benzimidazoles consists of a fused ring system, with a benzene ring attached to an imidazole ring .Chemical Reactions Analysis

Benzimidazoles can undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

Benzimidazoles are generally solid at room temperature. They are relatively stable compounds, but their stability can be affected by the presence of functional groups. They are weakly basic and can form salts with acids .Aplicaciones Científicas De Investigación

Synthesis of Benzimidazole Derivatives

Benzimidazole derivatives are synthesized using various methods. One such method involves the use of a metal-organic framework (MOF) as an efficient oxidant-free heterogeneous catalyst . The substrate is adsorbed on the MOF surface through electron-deficient Ti4+ sites, initiating the reaction . This method has a broad substrate scope and high reusability, making it attractive for the synthesis of a wide range of medicinally active benzimidazole derivatives .

Pharmaceutical Applications

Benzimidazole derivatives, including “2-(Methylethyl)-1-(phenylethyl)benzimidazole”, are considered important heterocyclic motifs that show a wide range of pharmaceutical applications . They have been found to have antimicrobial, antiviral, antitumor, anti-inflammatory, and antiprotozoal properties . They also play a crucial role in the treatment of ulcers, as an antihelminth and antihistamine agent .

Sustainable Catalytic Synthesis

Research is being directed towards the sustainable catalytic synthesis of benzimidazole . A novel approach for the synthesis of benzimidazole and its derivatives involves the use of engineered MgO supported on dendritic fibrous nano silica (MgO@DFNS) as a sustainable heterogeneous catalyst . This method produces a clean reaction profile with excellent yields in a shorter time under the umbrella of green chemistry .

Photoredox-Catalyzed Cascade Annulation

A photoredox-catalyzed cascade annulation of methyl (2-(phenylethynyl)phenyl)sulfanes and methyl (2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides has been developed . This process results in the formation of a variety of benzothiophenes and benzoselenophenes in moderate to good yields at ambient temperature .

Mecanismo De Acción

The mechanism of action of benzimidazoles depends on their specific chemical structure and the context in which they are used. For example, some benzimidazoles are used as anthelmintic drugs. These drugs work by binding to the protein tubulin, inhibiting its polymerization into microtubules and thus disrupting the function of microtubules in the cells of parasites .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(1-phenylethyl)-2-propan-2-ylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2/c1-13(2)18-19-16-11-7-8-12-17(16)20(18)14(3)15-9-5-4-6-10-15/h4-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYVKKDNIHTOBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=CC=CC=C2N1C(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylethyl)-1-(phenylethyl)benzimidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[4-(diphenylmethyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2586932.png)

![2-Cyclopropyl-1-[1-(pyridin-2-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2586934.png)

![3-(4-Ethoxybenzoyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2586935.png)

![2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2586942.png)

![1H-Pyrrole-2-carboxylic acid,5-[4-(trifluoromethyl)phenyl]-](/img/structure/B2586943.png)

![8-(3-((2-ethoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2586948.png)

![2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2586952.png)